molecular formula C11H9N3O3S B403707 N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide CAS No. 53173-92-5

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide

Cat. No.: B403707
CAS No.: 53173-92-5
M. Wt: 263.27g/mol
InChI Key: NHMXCJBTVGOSAP-UHFFFAOYSA-N
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Description

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is an organic compound with the molecular formula C11H9N3O3S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a nitrophenyl group

Scientific Research Applications

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research directions for “N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide” and related compounds could involve further exploration of their inhibitory effects on hMAO A and B isoforms, as well as other potential biological activities . Additionally, more research is needed to fully understand the synthesis, chemical reactions, and safety profile of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide typically involves the reaction of 3-nitroaniline with thioamide derivatives under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products Formed

    Reduction: Formation of N-[4-(3-aminophenyl)-2-thiazolyl]acetamide.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxy-3-nitrophenyl)acetamide
  • N-(4-Fluoro-3-nitrophenyl)acetamide
  • N-(4-Methyl-3-nitrophenyl)acetamide

Uniqueness

N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is unique due to the presence of both a thiazole ring and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMXCJBTVGOSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265513
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53173-92-5
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53173-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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